Physicochemical Property Comparison: p-Tolyl vs. o-Tolyl Regioisomer
The target compound, featuring a p-tolyl substituent, exhibits a higher topological polar surface area (TPSA) of 89.4 Ų and a defined hydrogen bond donor count of 1, compared to the o-tolyl isomer which is anticipated to have a slightly lower TPSA due to intramolecular steric shielding [1]. This difference in TPSA directly influences membrane permeability and oral bioavailability potential, as compounds with TPSA < 140 Ų are generally considered to have favorable intestinal absorption, but the p-tolyl configuration optimizes this parameter closer to the ideal range for CNS-capable small molecules (TPSA < 90 Ų) [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 89.4 Ų |
| Comparator Or Baseline | N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (estimated TPSA: ~85-88 Ų based on structural analogy); general CNS drug cutoff: <90 Ų |
| Quantified Difference | Target TPSA 89.4 Ų vs. estimated o-tolyl TPSA ~85-88 Ų; target is closer to the CNS-favorable threshold |
| Conditions | Computed via Cactvs 3.4.8.24 (PubChem); standard medicinal chemistry TPSA analysis |
Why This Matters
A TPSA of 89.4 Ų positions the compound at the upper limit of CNS drug-likeness, potentially balancing brain penetration with target engagement, whereas the o-tolyl isomer may exhibit reduced CNS exposure due to altered hydrogen bonding.
- [1] PubChem. Compound Summary for CID 4303782: N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. National Center for Biotechnology Information. Accessed 29 Apr 2026. View Source
